![molecular formula C16H13FN2O2 B2890583 N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1385374-86-6](/img/structure/B2890583.png)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CFM-2, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. CFM-2 is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Research
Drug Development
Compounds with complex benzamide structures often undergo investigation for their potential therapeutic applications. For instance, benzoxaborole compounds have been studied for their anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory properties. These studies underscore the broad spectrum of pharmacological activities associated with such chemical frameworks, suggesting that "N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide" could be relevant in similar contexts (Nocentini, Supuran, & Winum, 2018).
Biochemical Significance
The study of chemical compounds with specific binding properties, like DNA minor groove binders, is crucial in biochemical research. For example, Hoechst 33258 and its analogues are known for their strong binding to the minor groove of double-stranded B-DNA, mainly at AT-rich sequences. Such investigations are pivotal for understanding drug-DNA interactions and developing novel diagnostic and therapeutic strategies (Issar & Kakkar, 2013).
Methodological Applications
Advanced Oxidation Processes
The degradation of pharmaceuticals and pollutants via advanced oxidation processes (AOPs) is a critical area of environmental chemistry research. Studies on the degradation pathways, by-products, and toxicity of compounds like acetaminophen highlight the importance of understanding chemical reactions under AOPs. Such research could inform the safe and effective breakdown of complex compounds, including those related to "N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide" (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Environmental Impact and Safety
Understanding the environmental and health impacts of chemical compounds is paramount. Studies on epigenetics and environmental chemicals, including metals and organic pollutants, underscore the complex interactions between chemicals and biological systems. Such research is vital for assessing the safety profiles of new compounds and their potential environmental impacts (Baccarelli & Bollati, 2009).
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUKBZHRCFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


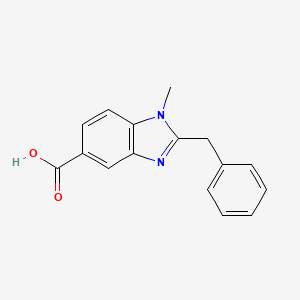
![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)
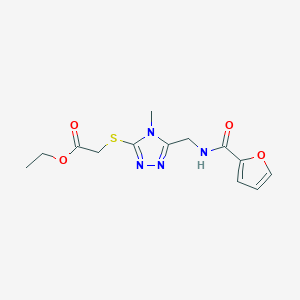
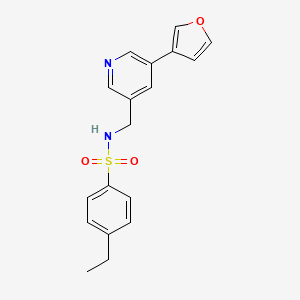

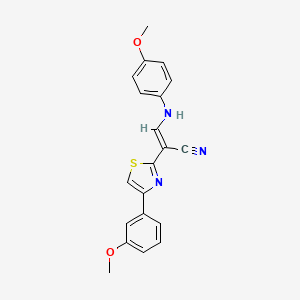
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)
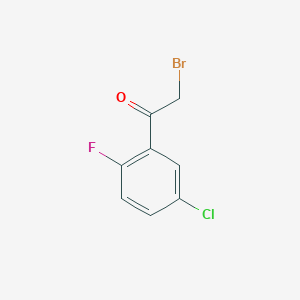
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2890520.png)
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)